molecular formula C12H21NO5 B2812489 3-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid CAS No. 2167397-77-3

3-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid

Cat. No. B2812489
CAS RN: 2167397-77-3
M. Wt: 259.302
InChI Key: KFVYRFLIANZEOG-UHFFFAOYSA-N
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Description

“3-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid” is a chemical compound with the CAS Number: 2167397-77-3 . It has a molecular weight of 259.3 . The IUPAC name for this compound is 3-(3-(((tert-butoxycarbonyl)amino)tetrahydrofuran-3-yl)propanoic acid .


Synthesis Analysis

The synthesis of this compound involves the use of the tert-butyloxycarbonyl (BOC) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21NO5/c1-11(2,3)18-10(16)13-12(5-4-9(14)15)6-7-17-8-12/h4-8H2,1-3H3,(H,13,16)(H,14,15) . This code provides a unique representation of the molecular structure of the compound.


Chemical Reactions Analysis

The removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature for this compound is normal .

Scientific Research Applications

Novel Electrophilic Building Blocks

The preparation of novel electrophilic building blocks for the synthesis of enantiomerically pure compounds is a significant application. Through acetalization of pivalaldehyde with hydroxy-, amino-carboxylic acids, and subsequent treatment with N-bromosuccinimide, products like chiral derivatives of pyruvic acid and 3-oxo-butanoic and -pentanoic acid are synthesized. These methodologies offer pathways to synthesize compounds with potential pharmaceutical applications (Zimmermann & Seebach, 1987).

Aerobic Reactions for Compound Synthesis

Stoichiometric reactions of tert-butylcatechol and ammonia in the presence of copper, under dioxygen atmosphere, lead to the formation of compounds like iminosemiquinone. These processes demonstrate the potential of using aerobic reactions to synthesize compounds with strong copper-radical ferromagnetic exchange, highlighting the role of tert-butyl groups in facilitating such chemical transformations (Speier et al., 1996).

Solid Phase Synthesis of Carbonylated Peptides

The solid-phase synthesis of carbonylated peptides using derivatives of tert-butoxycarbonyl-amino acids illustrates another significant application. This technique enables the synthesis of peptides containing modified residues, which are crucial for studying oxidative modifications in peptides related to diseases (Waliczek et al., 2015).

Chiral Monomer Synthesis for Polyamides

The synthesis of chiral monomers from natural amino acids like L-glutamic acid and L-alanine, leading to the production of AABB-type stereoregular polyamides, showcases the importance of such compounds in polymer science. The ability to synthesize enantiomerically pure monomers is crucial for the development of materials with specific properties (Gómez et al., 2003).

Bioisostere Development for Drug Discovery

The development of 3-aminooxetanes as bioisosteres for geminal dimethyl groups and carbonyl groups in drug discovery is another application. The reactivity of oxetan-3-tert-butylsulfinimine towards creating structurally diverse 3-aminooxetanes offers a straightforward approach to access compounds with potential therapeutic applications (Hamzik & Brubaker, 2010).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-12(5-4-9(14)15)6-7-17-8-12/h4-8H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVYRFLIANZEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOC1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-3-yl)propanoic acid

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